(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
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Description
“(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H8Cl2O2 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
“(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid” has a molecular weight of 231.08 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthetic Applications
Cyclopropane derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, one study demonstrates the development of an enzymatic process for preparing chiral alcohols, highlighting the role of cyclopropane derivatives in synthesizing high-value chemical compounds with applications in medicinal chemistry and material science (Guo et al., 2017). Such processes emphasize the importance of cyclopropane cores for constructing molecules with precise stereochemistry, crucial for pharmaceuticals.
Biological Activity
Cyclopropane-containing compounds exhibit significant biological activity. Research on bromophenol derivatives with a cyclopropane moiety reveals their potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, suggesting therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). These findings underscore the cyclopropane ring's utility in drug discovery, providing a scaffold for developing new treatments.
Environmental and Analytical Chemistry
Cyclopropane derivatives are also important in environmental chemistry, as evidenced by a method developed to detect pyrethroid metabolites in human urine (Arrebola et al., 1999). This study illustrates the use of cyclopropane derivatives as markers for exposure to certain pesticides, highlighting their relevance in monitoring environmental health and safety.
properties
IUPAC Name |
(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYQYJURTQZRGY-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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